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Compound of Interest

Compound Name: 2-(Acetoacetyl)phenol

Cat. No.: B092852

An In-Depth Technical Guide to 2-(Acetoacetyl)phenol (CAS 16636-62-7): Synthesis,
Characterization, and Applications

Executive Summary

2-(Acetoacetyl)phenol, also known by its systematic name 1-(2-hydroxyphenyl)butane-1,3-
dione (CAS Number: 16636-62-7), is a bifunctional organic compound of significant interest to
the scientific community.[1][2] Possessing both a phenolic hydroxyl group and a 3-dicarbonyl
moiety, this molecule serves as a versatile building block in synthetic chemistry and a
compelling scaffold for drug discovery.[3] Its chemical behavior is dominated by a fascinating
keto-enol tautomerism, which dictates its reactivity and potential for metal chelation. This guide
provides a comprehensive overview of its synthesis, detailed spectroscopic characterization,
the dynamics of its tautomeric equilibrium, and its prospective applications, grounded in
established chemical principles and methodologies.

Physicochemical and Structural Properties

2-(Acetoacetyl)phenol is a solid at room temperature, characterized by the following
properties:[4]
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Property Value Source(s)
CAS Number 16636-62-7 [4]
Molecular Formula C10H1003 [4]
Molecular Weight 178.18 g/mol [4]
Appearance Solid (4]

Melting Point 102°C [1][4]
Boiling Point (Predicted) 295.1+15.0°C [4]

Density (Predicted) 1.191 + 0.06 g/cm3 [4]
SMILES CC(=0)CC(=0)clccceclO [5]
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Synthesis and Mechanistic Insights

The most logical and efficient synthesis of 2-(acetoacetyl)phenol is achieved through a

directed Claisen condensation. This classic carbon-carbon bond-forming reaction is ideally

suited for acylating a ketone enolate. In this case, the readily available 2'-

hydroxyacetophenone serves as the ketone precursor.

Causality in Experimental Design

The choice of reagents and conditions is critical for maximizing yield and purity.

o Acetyl Source: Ethyl acetate is a common and cost-effective source of the acetyl group.

e Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is paramount. Unlike

alkoxides (e.g., sodium ethoxide), NaH deprotonates the a-carbon of ethyl acetate

irreversibly by releasing hydrogen gas. This drives the equilibrium towards the formation of

the enolate, preventing competing self-condensation of the 2'-hydroxyacetophenone and

ensuring the desired cross-condensation.
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Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether is necessary to
prevent quenching the strong base and the reactive enolate intermediates.

Work-up: An acidic work-up (e.g., with dilute HCI) is required to neutralize any remaining
base and protonate the resulting B-dicarbonyl product, which initially exists as its sodium
salt.

Experimental Protocol: Synthesis of 2-
(Acetoacetyl)phenol

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents, 60%
dispersion in mineral oil). Wash the NaH with dry hexanes (2x) to remove the oil, then
suspend it in dry THF.

Enolate Formation: Cool the suspension to 0°C in an ice bath. Add ethyl acetate (1.5
equivalents) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at
0°C for an additional 30 minutes, during which Hz evolution should be observed.

Condensation: Dissolve 2'-hydroxyacetophenone (1.0 equivalent) in dry THF and add it
dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath
and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction
progress by TLC.

Quenching and Work-up: Cool the reaction mixture back to 0°C and cautiously quench by
the slow addition of 1M HCI until the solution is acidic (pH ~2).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified
by recrystallization from a suitable solvent system (e.g., ethanol/ligroine) or by column
chromatography on silica gel to yield pure 2-(acetoacetyl)phenol.[1][4]
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Figure 1: A generalized workflow for the synthesis of 2-(acetoacetyl)phenol.
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Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The presence of
tautomers complicates the spectra, providing a rich source of structural information.

e 1H NMR Spectroscopy: The spectrum will display characteristic signals for both keto and
enol forms.

o Aromatic Protons: Multiplets between 6.8-7.8 ppm.[6]

o Phenolic OH: A broad singlet, typically between 4-7 ppm, which disappears upon D20
exchange.[7]

o Keto Form: A sharp singlet for the acetyl -CHs at ~2.2 ppm and a singlet for the methylene
-CHz- protons at ~3.9 ppm.

o Enol Form: The appearance of a vinyl proton (-CH=) signal around 5.5-6.0 ppm, and a
highly deshielded enolic hydroxyl proton (>12 ppm) due to strong intramolecular hydrogen
bonding. The acetyl -CHs signal of the enol form will be slightly upfield compared to the
keto form.

e 13C NMR Spectroscopy:

o Carbonyl Carbons: The keto form will show two distinct C=0 signals, one for the ketone
(~202 ppm) and one for the aryl ketone (~198 ppm). The enol form will show a signal for
the remaining ketone and signals for the enolic C-O and C=C carbons.[8]

o Aromatic Carbons: Signals will appear in the 115-160 ppm range, with the carbon bearing
the hydroxyl group appearing most downfield.[8]

o Aliphatic Carbons: The keto form will show a methylene (-CHz-) signal around 50 ppm and
a methyl (-CHs) signal around 30 ppm.

e Infrared (IR) Spectroscopy:

o O-H Stretch: A very broad absorption from ~3500 cm~—* down to ~2500 cm~1, characteristic
of the phenolic -OH and the intramolecularly hydrogen-bonded enol -OH.[7][8]
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o C=0 Stretch: A complex set of absorptions between 1720 cm~* and 1600 cm~1. The non-
hydrogen-bonded ketone of the keto tautomer will appear around 1715 cm~1. The
conjugated and hydrogen-bonded carbonyls of the enol form will be shifted to a lower
frequency, often blending with the aromatic C=C stretching region.

o Aromatic C=C Stretch: Sharp peaks around 1600 cm~* and 1500 cm~1.[7]

e Mass Spectrometry (MS): The electron impact (El) mass spectrum should show a molecular
ion (M*) peak at m/z = 178. Key fragmentation patterns would include the loss of an acetyl
radical (*CHsCO, m/z = 135) and the loss of a ketene molecule (CH2=C=0) via McLafferty
rearrangement.

The Core Equilibrium: Keto-Enol Tautomerism

For most simple ketones, the keto-enol equilibrium heavily favors the keto form.[9] However, for
B-dicarbonyl compounds like 2-(acetoacetyl)phenol, the enol form is significantly stabilized
and can be the major species in solution.[10] This stabilization arises from two key factors:

 Intramolecular Hydrogen Bonding: The enol tautomer can form a stable, quasi-aromatic six-
membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl
group and the adjacent carbonyl oxygen.[10][11]

e Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl
group and the aromatic phenyl ring, creating an extended 1t-system that delocalizes electron
density and lowers the overall energy of the molecule.[10]

Figure 2: The equilibrium between the keto and the stabilized enol tautomer.
Note: The enol image is a representative structure for a B-dicarbonyl to illustrate the
intramolecular hydrogen bond.

Potential Applications in Research and Drug
Development

The unique bifunctional nature of 2-(acetoacetyl)phenol makes it a valuable platform
molecule.
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» Heterocyclic Synthesis: The molecule is an excellent precursor for the synthesis of oxygen-
containing heterocycles. For instance, under acidic conditions, it can undergo intramolecular
cyclization (a Pechmann-type condensation) to form substituted chromone or coumarin
derivatives, which are common scaffolds in medicinal chemistry.

o Metal Chelation: The B-dicarbonyl moiety is a classic bidentate ligand capable of chelating a
wide variety of metal ions. This property can be exploited in the development of metal-based
catalysts, sensors for specific metal ions, or as a strategy to modulate the activity of
metalloenzymes in a drug development context.

» Scaffold for Medicinal Chemistry: Phenolic compounds are known for their wide range of
biological activities, including antioxidant and cytotoxic properties.[3] The structure of 2-
(acetoacetyl)phenol offers multiple points for derivatization—the phenolic hydroxyl, the
acidic methylene protons, and the carbonyl groups—allowing for the systematic exploration
of structure-activity relationships (SAR) to develop novel therapeutic agents.[12][13]

Safety and Handling

As a laboratory chemical, 2-(acetoacetyl)phenol requires careful handling in accordance with

standard safety protocols.

Hazard Information Details
Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to minimize dust inhalation.[14][15]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or
goggles, a lab coat, and chemical-resistant gloves (e.qg., nitrile).[14][15]

» Handling: Avoid contact with skin, eyes, and clothing.[14] Do not ingest. Wash hands
thoroughly after handling.[14][16]
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» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
substances like strong oxidizing agents.[14]

o First Aid:
o Skin Contact: Immediately wash with plenty of soap and water.[14]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[14][15]

o Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel
unwell.[14][15]

o Inhalation: Move person to fresh air and keep comfortable for breathing.[14]

Conclusion

2-(Acetoacetyl)phenol (CAS 16636-62-7) is more than a simple organic molecule; it is a
highly functionalized and reactive platform for chemical innovation. Its synthesis is
straightforward, its spectroscopic properties are instructively complex due to a dominant keto-
enol equilibrium, and its potential applications span from foundational synthetic chemistry to the
frontiers of drug discovery. A thorough understanding of its properties, as detailed in this guide,
empowers researchers to fully leverage its potential in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


http://www.chemcd.com/prodetailCCD00013109.html
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-alcohols-and-phenols/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-alcohols-and-phenols/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://openstax.org/books/organic-chemistry/pages/17-11-spectroscopy-of-alcohols-and-phenols
https://openstax.org/books/organic-chemistry/pages/17-11-spectroscopy-of-alcohols-and-phenols
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.01%3A_Keto-Enol_Tautomerism
https://www.chemistrysteps.com/keto-enol-tautomerization/
https://m.youtube.com/watch?v=Th-YjaG3kcc
https://www.mdpi.com/1420-3049/12/10/2396
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901917/
https://aksci.com/sds/3661DJ_SDS.pdf
https://ehs.cornell.edu/research-safety/chemical-safety/laboratory-safety-manual/appendix-p-phenol-first-aid-guide-and-ppe
https://ehs.cornell.edu/research-safety/chemical-safety/laboratory-safety-manual/appendix-p-phenol-first-aid-guide-and-ppe
https://www.fishersci.com/content/dam/fishersci/en_US/documents/programs/education/regulatory-documents/sds/chemicals/chemicals-p/S25462.pdf
https://www.benchchem.com/product/b092852#2-acetoacetyl-phenol-cas-number-16636-62-7
https://www.benchchem.com/product/b092852#2-acetoacetyl-phenol-cas-number-16636-62-7
https://www.benchchem.com/product/b092852#2-acetoacetyl-phenol-cas-number-16636-62-7
https://www.benchchem.com/product/b092852#2-acetoacetyl-phenol-cas-number-16636-62-7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092852?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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